molecular formula C25H18N2O3 B11455659 N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide

N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide

Cat. No.: B11455659
M. Wt: 394.4 g/mol
InChI Key: OTDGGUYMHWRXQA-UHFFFAOYSA-N
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Description

N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of naphthoxazole derivatives. These compounds are known for their wide range of biological and photophysical activities. The structure of this compound includes a naphthoxazole moiety, which is a significant subunit in many biologically active molecules and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with 2-amino phenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at temperatures ranging from 130°C to 135°C . This reaction forms the intermediate 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol, which is then coupled with 4-sulphobenzenediazonium chloride and reduced with sodium dithionate in water at pH 8-9 to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and naphthoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{Naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)-2-phenoxyacetamide is unique due to its specific combination of naphthoxazole and phenoxyacetamide moieties, which confer distinct photophysical properties and biological activities. Its high fluorescence quantum efficiency and broad spectral windows make it particularly valuable as a fluorescent probe and sensing material .

Properties

Molecular Formula

C25H18N2O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-(3-benzo[e][1,3]benzoxazol-2-ylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C25H18N2O3/c28-23(16-29-20-10-2-1-3-11-20)26-19-9-6-8-18(15-19)25-27-24-21-12-5-4-7-17(21)13-14-22(24)30-25/h1-15H,16H2,(H,26,28)

InChI Key

OTDGGUYMHWRXQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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